![molecular formula C19H14ClFN2OS B2629031 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime CAS No. 338967-03-6](/img/structure/B2629031.png)
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime” is a chemical compound with the CAS Number: 328547-40-6 . It has a molecular weight of 249.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes : A study by Watanabe et al. (2010) focused on synthesizing sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which demonstrated base-induced chemiluminescence, indicating potential applications in analytical chemistry and bioimaging.
Supramolecular Self-Assembly : Al-Wahaibi et al. (2021) explored the crystal structure of a selective COX-2 inhibitor with a similar structure, highlighting the role of weak hydrogen and chalcogen bonds in stabilizing the crystal structure. This research, detailed in Al-Wahaibi et al. (2021), is significant in the context of molecular design and pharmaceutical applications.
Pharmacological Evaluation
- Antiviral Activity : Research conducted by Chen et al. (2010) on similar compounds revealed potential antiviral properties. They synthesized sulfonamide derivatives and tested their effectiveness against tobacco mosaic virus, as detailed in Chen et al. (2010).
Catalysis and Reaction Studies
- Oxidative Desulfurization : Studies such as Caero et al. (2005) and Lu et al. (2010) investigated the oxidative desulfurization of sulfur compounds in synthetic diesel using supported catalysts. This research is relevant for environmental applications, specifically in reducing sulfur content in fuels.
Molecular Structure Analysis
- DFT/TD-DFT Calculations : Wazzan et al. (2016) conducted a comprehensive study on the structural parameters and spectroscopic characterization of similar compounds. Their research, as described in Wazzan et al. (2016), offers insights into the molecular structure and potential biological applications of such compounds.
Safety and Hazards
properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-16-4-8-18(9-5-16)25-19-10-3-15(11-22-19)12-23-24-13-14-1-6-17(21)7-2-14/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYNPZYKTVHSIS-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.